molecular formula C18H23NO2 B4973384 1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine

Numéro de catalogue B4973384
Poids moléculaire: 285.4 g/mol
Clé InChI: JNWAPCXZCMFYQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine, commonly known as NAX-5055, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.

Mécanisme D'action

The exact mechanism of action of NAX-5055 is not fully understood. However, it has been suggested that it may act by modulating the activity of certain ion channels and receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. NAX-5055 may also reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
NAX-5055 has been shown to have various biochemical and physiological effects. It has been found to reduce brain edema and improve neurological function in animal models of traumatic brain injury and stroke. It has also been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis. Additionally, NAX-5055 has been found to reduce neuropathic pain in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using NAX-5055 in lab experiments is its potential therapeutic applications. It has shown promising results in animal models of various neurological disorders, which could lead to the development of new treatments for these conditions. However, one of the limitations of using NAX-5055 in lab experiments is its limited availability. It is not widely available and can be expensive to synthesize.

Orientations Futures

There are several future directions for the study of NAX-5055. One direction is to further investigate its mechanism of action. Understanding how NAX-5055 works could lead to the development of more targeted therapies for neurological disorders. Another direction is to study its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on improving the synthesis method of NAX-5055 to make it more widely available for research purposes.

Méthodes De Synthèse

NAX-5055 has been synthesized using different methods, including the reaction of 2-(2-naphthyloxy)ethanol with 1-(2-chloroethyl)pyrrolidine, followed by hydrogenation. Another method involves the reaction of 2-(2-naphthyloxy)ethanol with 1-(2-bromoethyl)pyrrolidine, followed by palladium-catalyzed cross-coupling with 2-bromoethylpyridine.

Applications De Recherche Scientifique

NAX-5055 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. It has also been found to reduce inflammation and oxidative stress in animal models of multiple sclerosis. Additionally, NAX-5055 has been studied for its potential use in treating neuropathic pain.

Propriétés

IUPAC Name

1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-2-6-17-15-18(8-7-16(17)5-1)21-14-13-20-12-11-19-9-3-4-10-19/h1-2,5-8,15H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWAPCXZCMFYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.